2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications
1. Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole, an aromatic ring found in a variety of synthetic molecules, possesses a structural feature allowing effective binding with enzymes and receptors in biological systems. This facilitates numerous weak interactions and results in a wide array of bioactivities. Consequently, 1,3,4-oxadiazole-based derivatives have gained attention for their therapeutic potency in treating various ailments, showcasing substantial development value. These compounds exhibit activities across a broad spectrum, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses. The comprehensive review by Verma et al. (2019) offers insights into the current developments of these compounds in medicinal chemistry (Verma et al., 2019).
2. Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives are known for their wide range of biological activities, which can be further modified to synthesize more effective and potent drugs. Coumarin compounds, with a 1,2-benzopyrone ring system, exhibit pharmacological activities like anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive. Similarly, 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms, displays antimicrobial, anticancer, and anti-inflammatory activities. The derivatives of 1,3,4-oxadiazole demonstrate various biological activities like antimicrobial, anticancer, and others (Jalhan et al., 2017).
3. Pharmacological Importance of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives
The derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole are crucial in the family of heterocycles, showcasing promising pharmaceutical applications. Their activities include antimicrobial, anti-inflammatory, anti-tubercular, anti-oxidant, anti-cancer, anti-convulsant, anti-diabetic, analgesic, and others. The review by Mohammad et al. (2022) emphasizes the potential of oxadiazoles as antidiabetic agents, specifically as DPP-IV inhibitors, highlighting their importance in developing novel oxadiazole derivatives (Mohammad et al., 2022).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c28-19(23-13-20-24-21(25-32-20)15-4-2-1-3-5-15)14-26-8-9-27(22(26)29)16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12H,8-11,13-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYYSURJTSWEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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